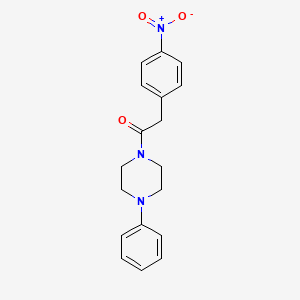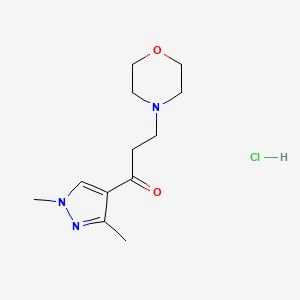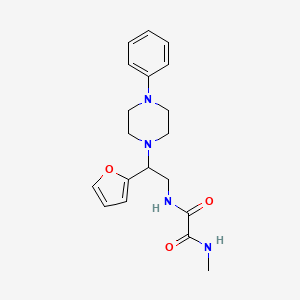
N-benzyl-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-tosylbutanamide is a compound that can be inferred to have a benzyl group attached to an amide moiety, with a tosyl (p-toluenesulfonyl) group as a substituent. While the provided papers do not directly discuss N-benzyl-4-tosylbutanamide, they do provide insights into the chemical behavior of similar N-benzyl compounds and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of N-benzyl compounds can be achieved through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides . This method is known for its efficiency in creating a diverse array of compounds, which could potentially be applied to the synthesis of N-benzyl-4-tosylbutanamide.
Molecular Structure Analysis
The molecular structure of N-benzyl compounds plays a crucial role in their biological activity. For instance, the structure-activity relationship (SAR) studies of N-benzyl-2-acetamido-3-methoxypropionamides revealed that the position and nature of substituents on the benzyl group significantly affect anticonvulsant activities . This suggests that the molecular structure of N-benzyl-4-tosylbutanamide, particularly the position of the tosyl group, could be critical for its chemical and biological properties.
Chemical Reactions Analysis
N-benzyl compounds are versatile in chemical reactions. For example, N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) has been used as a novel N-bromo reagent for the trimethylsilylation and tetrahydropyranylation of alcohols and phenols . This indicates that N-benzyl-4-tosylbutanamide could potentially participate in similar reactions, serving as a precursor for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl compounds can vary widely depending on their substituents. For example, the introduction of various functional groups to the benzyl moiety can significantly alter the affinity for biological targets, as seen in the analogues of 4-nitrobenzylthioinosine . Therefore, the specific properties of N-benzyl-4-tosylbutanamide would need to be determined experimentally, but it can be anticipated that the tosyl group would influence its polarity, solubility, and reactivity.
Zukünftige Richtungen
The future directions for research on N-benzyl-4-tosylbutanamide and similar compounds could involve further exploration of their potential biological activities and mechanisms of action. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Wirkmechanismus
Target of Action
N-benzyl-4-tosylbutanamide primarily targets the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for many physiological processes.
Mode of Action
N-benzyl-4-tosylbutanamide interacts with its target, Carbonic Anhydrase 2, by binding directly to it . This binding inhibits the enzyme’s activity, leading to changes in the balance of carbon dioxide and bicarbonate in the body .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by N-benzyl-4-tosylbutanamide affects the carbon dioxide and bicarbonate balance in the body. This balance is crucial for many biochemical pathways, including the regulation of pH and the transport of carbon dioxide from tissues to the lungs .
Pharmacokinetics
The compound’s interaction with carbonic anhydrase 2 suggests that it may be absorbed and distributed in the body where this enzyme is present . The metabolism and excretion of N-benzyl-4-tosylbutanamide are yet to be determined.
Result of Action
The molecular effect of N-benzyl-4-tosylbutanamide’s action is the inhibition of Carbonic Anhydrase 2, which leads to changes in the balance of carbon dioxide and bicarbonate in the body . The cellular effects of this action are yet to be fully understood.
Action Environment
The action, efficacy, and stability of N-benzyl-4-tosylbutanamide can be influenced by various environmental factors. These may include the pH of the body, the presence of other substances that can interact with Carbonic Anhydrase 2, and the concentration of carbon dioxide and bicarbonate in the body .
Eigenschaften
IUPAC Name |
N-benzyl-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-9-11-17(12-10-15)23(21,22)13-5-8-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTPKBRLXAEZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)
![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)
![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)



![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)
